Solid-State Crystallographic Order: Single-Site tert-Butyl Conformation in TBAQ vs. Dual-Site Ethyl Disorder in EAQ
Solid-state proton NMR relaxometry reveals that 2-tert-butylanthraquinone (TBAQ) possesses a single, unique crystallographic site for its tert-butyl groups, whereas 2-ethylanthraquinone (EAQ) exhibits two distinct sites, each occupied by approximately half of the molecules. This structural homogeneity versus heterogeneity directly impacts solid-state dynamics and purity [1].
| Evidence Dimension | Number of distinct crystallographic sites for the 2-alkyl substituent |
|---|---|
| Target Compound Data | 1 unique site (tert-butyl group) |
| Comparator Or Baseline | 2-ethylanthraquinone (EAQ): 2 sites, each with ~50% occupancy |
| Quantified Difference | Single homogeneous site in TBAQ vs. dual heterogeneous sites in EAQ |
| Conditions | Solid-state polycrystalline powders; 1H spin-lattice relaxation at 8.50 and 22.5 MHz |
Why This Matters
A single crystallographic site translates to higher phase purity and more predictable solid-state behavior, which is critical for applications where consistent bulk material properties are required, such as in electrode fabrication or solid-supported catalysis.
- [1] Beckmann, P. A., et al. (2022). NMR relaxometry study of alkyl anthraquinones and anthracenes: Unique crystallographic site for t-butyl in 2-t-butylanthraquinone vs. two sites in 2-ethylanthraquinone. INIS Repository. Retrieved from https://inis.iaea.org/Search/search.aspx?orig_q=author:"Beckmann,+Peter+A." View Source
